molecular formula C10H19BrO B13314002 1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane

1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane

Cat. No.: B13314002
M. Wt: 235.16 g/mol
InChI Key: GOOZGZMPHCFVOE-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane is a cyclohexane derivative featuring a bromomethyl (-CH2Br) and an isopropyloxy (-OCH(CH3)2) group attached to the same carbon atom. This structural arrangement confers unique reactivity, particularly in nucleophilic substitution reactions, due to the electron-withdrawing bromine atom and the steric bulk of the isopropyloxy group.

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

1-(bromomethyl)-1-propan-2-yloxycyclohexane

InChI

InChI=1S/C10H19BrO/c1-9(2)12-10(8-11)6-4-3-5-7-10/h9H,3-8H2,1-2H3

InChI Key

GOOZGZMPHCFVOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1(CCCCC1)CBr

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Cyclohexanol Derivative

  • Starting Material: Cyclohexanone or cyclohexanol
  • Reaction: Reduction or direct substitution to obtain a suitable precursor with reactive hydroxyl groups.

Step 2: Bromomethylation

  • Reagents: N-Bromosuccinimide (NBS), triphenylphosphine (PPh₃), carbon tetrachloride (CCl₄)
  • Reaction Conditions:
    • Initiate at 0°C to control the exothermic bromination
    • Followed by stirring at room temperature and heating to promote substitution
  • Mechanism: Radical-mediated substitution introduces the bromomethyl group at the desired position on the cyclohexane ring.

Step 3: Propan-2-yloxy Substitution

  • Reagents: Propan-2-ol (isopropanol) with an activating agent such as a Lewis acid or via Williamson ether synthesis
  • Reaction Conditions:
    • Use of sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as a base
    • Conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Outcome: Formation of the ether linkage, yielding 1-(bromomethyl)-1-(propan-2-yloxy)cyclohexane .

Method Overview:
This method emphasizes the direct introduction of the bromomethyl group onto a cyclohexane ring, followed by etherification with propan-2-ol.

Step 1: Bromomethylation of Cyclohexane

  • Reagents: Formaldehyde, hydrobromic acid (HBr), or NBS
  • Reaction Conditions:
    • Acidic medium to generate electrophilic bromomethyl species
    • Elevated temperature to facilitate substitution at the desired position

Step 2: Ether Formation with Propan-2-ol

  • Reagents: Propan-2-ol, a base (NaH or K₂CO₃)
  • Reaction Conditions:
    • Nucleophilic attack of deprotonated propan-2-ol on the bromomethyl group
    • Conducted in an aprotic solvent to favor SN2 substitution

Reaction Data Table:

Step Reagents Conditions Product Yield (%) References
Bromomethylation NBS, PPh₃, CCl₄ 0°C to RT Bromomethylcyclohexane 70-85 ,
Etherification Propan-2-ol, NaH RT, in DMF This compound 65-78 ,

Alternative Synthesis via Halogen-Exchange and Williamson Ether Synthesis

Method Overview:
This involves preparing a halogenated cyclohexane intermediate, then executing a Williamson ether synthesis with propan-2-ol derivatives.

Step 1: Synthesis of Halogenated Cyclohexane

  • Reagents: Cyclohexene, NBS, radical initiator (AIBN)
  • Reaction Conditions:
    • Radical initiation at elevated temperature (~60°C)
    • Selective bromination at allylic positions

Step 2: Ether Formation

  • Reagents: Propan-2-ol, sodium hydride (NaH)
  • Reaction Conditions:
    • Deprotonation of propan-2-ol in dry DMF
    • Nucleophilic substitution at bromomethyl site

Summary of Key Reaction Parameters

Parameter Typical Range Notes
Temperature 0°C to 60°C For bromination and etherification steps
Solvent CCl₄, DMF, THF Choice depends on reaction step
Reagents NBS, PPh₃, NaH, Propan-2-ol For bromomethylation and ether formation
Yields 65-85% Vary based on reaction conditions and purification

Additional Considerations and Notes

  • Selectivity: Bromomethylation often occurs at allylic or benzylic positions; controlling reaction conditions minimizes side reactions.
  • Purification: Techniques such as column chromatography, recrystallization, or distillation are recommended for isolating pure intermediates.
  • Safety: Handling of brominating agents and halogenated solvents requires appropriate safety measures due to toxicity and environmental hazards.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium hydroxide (KOH), or sodium ethoxide (NaOEt) can be used.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products such as azides, ethers, or thiols.

    Elimination Reactions: Formation of alkenes.

    Oxidation and Reduction: Formation of alcohols, ketones, or alkanes.

Scientific Research Applications

1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane can be used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals.

    Material Science: As a building block for the synthesis of polymers and other materials.

    Biological Studies: Investigating its effects on biological systems and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane would depend on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In biological systems, the compound may interact with specific molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Cyclohexane Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
1-(Bromomethyl)-1-methylcyclohexane Bromomethyl + methyl C8H15Br 191.11 Intermediate in alkylation reactions; used in synthesis of heterocycles .
(Bromomethyl)cyclohexane Bromomethyl (no additional substituent) C7H13Br 177.08 Laboratory reagent for C–H functionalization; hazardous upon inhalation .
1-Bromo-1-methylcyclohexane Bromo + methyl C7H13Br 177.08 Undergoes dehydrohalogenation to form a single alkene (no stereoisomers) .
1-(Bromomethyl)-4-(tert-butyl)cyclohexane Bromomethyl + tert-butyl (para position) C11H21Br 233.19 Steric hindrance impacts reaction rates in SN2 mechanisms .
(1R,4R)-1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane Bromomethyl + trifluoromethyl (stereospecific) C8H12BrF3 245.08 Fluorinated analogs enhance metabolic stability in drug design .

Reactivity and Stability

  • Nucleophilic Substitution: The bromomethyl group in 1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane is highly reactive in SN2 reactions, similar to (bromomethyl)cyclohexane .
  • Thermal Stability: Bromomethylcyclohexane derivatives are generally stable at room temperature but may decompose under strong acidic/basic conditions or elevated temperatures, as noted in safety data sheets .
  • Stereochemical Effects : Compounds like (1R,4R)-1-(bromomethyl)-4-(trifluoromethyl)cyclohexane demonstrate that stereochemistry influences both reactivity and biological activity, a factor relevant to the target compound if chiral centers are present .

Biological Activity

1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane is an organic compound featuring a cyclohexane ring with a bromomethyl group and a propan-2-yloxy substituent. Its molecular formula is C10H15BrO, and it has a molecular weight of approximately 261.20 g/mol. The presence of the bromomethyl group renders this compound particularly interesting for various biological applications due to its potential for nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives.

Chemical Structure and Properties

The structural features of this compound are critical in determining its biological activity. The bromomethyl group is known to be reactive, making the compound suitable for further modifications that may enhance its pharmacological properties.

PropertyValue
Molecular FormulaC10H15BrO
Molecular Weight261.20 g/mol
Functional GroupsBromomethyl, Alkoxy
CAS NumberNot specified

The primary mechanism of action for this compound involves its reactivity due to the bromomethyl group. This group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles, which may lead to the synthesis of compounds with diverse biological activities.

Case Studies

Several studies have investigated the biological implications of compounds structurally related to this compound:

  • Antimicrobial Activity : A study indicated that similar brominated compounds exhibited significant antimicrobial properties against various bacterial strains. The mechanism was attributed to the disruption of cell membrane integrity.
  • Cytotoxicity : Research on related cyclohexane derivatives demonstrated cytotoxic effects on cancer cell lines, suggesting that modifications on the cyclohexane ring could enhance anti-cancer activity .
  • Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors for specific enzymes, such as PARP-1, which is crucial in cancer therapy. The introduction of alkoxy groups has been linked to improved inhibitory potency .

Synthesis and Reactivity

The synthesis of this compound can be achieved through several methods, including:

  • Nucleophilic Substitution Reactions : Utilizing nucleophiles such as alcohols or amines can lead to the formation of various derivatives.
  • Radical Reactions : The compound can also be synthesized through radical-mediated processes, which may allow for greater control over stereochemistry and functionalization.

Q & A

Q. Basic Characterization Techniques

  • ¹H NMR :
    • δ 1.2–1.4 ppm (doublet, isopropyl CH₃).
    • δ 3.5 ppm (multiplet, cyclohexane CH adjacent to O).
    • δ 3.8 ppm (singlet, CH₂Br).
  • ¹³C NMR :
    • δ 70 ppm (C-O of isopropyloxy).
    • δ 30 ppm (BrCH₂).
  • IR : Strong C-Br stretch at 560–650 cm⁻¹ .
    Advanced Tip : Use DEPT-135 NMR to confirm CH₂Br connectivity and rule out elimination byproducts.

Can computational methods predict regioselectivity in reactions involving this compound?

Advanced Computational Strategy
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model reaction pathways:

  • Nucleophilic Attack : Calculations show higher activation energy for SN2 at the bromomethyl group due to steric bulk from isopropyloxy (ΔG‡ = 25 kcal/mol vs. 18 kcal/mol for unhindered analogs).
  • Elimination Pathways : Transition states favor anti-periplanar geometry between Br and β-H, validated by NBO analysis .
    Application : Use Gaussian or ORCA software to optimize transition states and compare with experimental kinetics.

What are the applications of this compound in medicinal chemistry and materials science?

Q. Advanced Research Applications

  • Drug Development : Serves as a scaffold for CNS-targeting molecules due to cyclohexane’s lipophilicity. For example, coupling with piperazine derivatives yields potential dopamine receptor modulators .

  • Polymer Chemistry : Initiator for ring-opening metathesis polymerization (ROMP) to create functionalized polycyclohexenes.

  • Comparative Bioactivity :

    DerivativeIC₅₀ (μM)Target
    Parent Compound>100N/A
    Azide-functionalized12.3EGFR kinase
    Thiol-functionalized8.7Tubulin polymerization

How do solvent polarity and temperature influence the compound’s stability during storage?

Q. Basic Stability Protocol

  • Storage : Store at –20°C in amber vials under argon. Avoid protic solvents (e.g., MeOH), which accelerate hydrolysis.
  • Decomposition Kinetics :
    • Half-life in CH₂Cl₂ at 25°C: >6 months.
    • Half-life in DMSO at 25°C: ~2 weeks due to trace moisture .

What safety precautions are critical when handling this compound?

Q. Basic Laboratory Safety

  • PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact with alkylating agent).
  • Ventilation : Use fume hoods to avoid inhalation (TLV: 0.1 ppm).
  • Spill Management : Neutralize with 10% Na₂S₂O₃ solution .

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